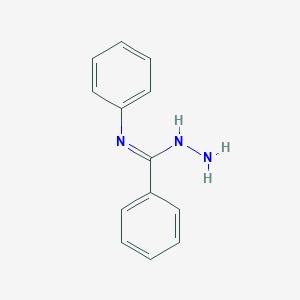

N-amino-N'-phenylbenzenecarboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26g/mol |

IUPAC Name |

N-amino-N'-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C13H13N3/c14-16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,14H2,(H,15,16) |

InChI Key |

YDYQLKYWVXOELW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NN |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for N Amino N Phenylbenzenecarboximidamide and Analogues

Established Routes to Benzenecarboximidamide Scaffolds

The formation of the benzenecarboximidamide core can be achieved through several reliable synthetic pathways. These methods typically involve the construction of the C-N double bond and the subsequent introduction of the second nitrogen atom.

Nucleophilic Addition of Amines to Nitriles

One of the most direct and atom-economical methods for the synthesis of N-substituted amidines is the nucleophilic addition of amines to nitriles. mdpi.comnih.gov However, the direct addition of an amine to an unactivated nitrile is generally not feasible due to the low electrophilicity of the nitrile carbon. nih.gov To overcome this, various strategies have been developed to activate the nitrile group.

Activation of Nitriles:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the nitrile can enhance its electrophilicity, facilitating nucleophilic attack by an amine.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and allowing for the addition of amines, often at elevated temperatures. mdpi.com

Transition Metal Catalysis: More recently, transition metal catalysts have been employed to facilitate the addition of amines to nitriles under milder conditions. Copper salts, for instance, have been shown to effectively catalyze this transformation. mdpi.com

Activation of Amines:

An alternative approach involves the activation of the amine rather than the nitrile. The use of a strong base, such as n-butyllithium (n-BuLi), can deprotonate the amine, forming a more nucleophilic amide anion that can then readily add to an unactivated nitrile. nih.govuoregon.edu This method has been shown to be effective for the synthesis of a range of N-substituted aryl amidines from primary amines and aryl nitriles. nih.govuoregon.edu

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile (B105546), Aniline (B41778) | n-BuLi, THF, rt | N-phenylbenzenecarboximidamide | 60-80 | nih.govuoregon.edu |

| Substituted Benzonitriles, Primary Amines | CuCl, Cs₂CO₃, 2,2'-bipyridine, O₂, 100 °C | N-substituted benzenecarboximidamides | Good to Excellent | mdpi.com |

Synthesis from Imidates and Related Carboxylic Acid Derivatives

Imidates, which can be considered activated forms of amides, are valuable intermediates in the synthesis of amidines. The Pinner reaction is a classic method for the preparation of imidates from nitriles and alcohols in the presence of an acid catalyst. The resulting imidate can then be treated with an amine to afford the desired amidine. researchgate.netsemanticscholar.org This two-step process is a versatile and widely used method for the preparation of a variety of amidines.

Thioimidates, which are the sulfur analogues of imidates, can also serve as precursors to amidines. They can be prepared from the reaction of thiols with nitriles and subsequently converted to amidines by treatment with amines. organic-chemistry.org

The direct conversion of amides to amidines is also possible through activation of the amide carbonyl group. Reagents such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base can activate the amide, allowing for nucleophilic attack by an amine to form the amidine. researchgate.net

| Precursor | Reagents | Intermediate | Amine | Product | Reference |

| Benzonitrile | Ethanol, HCl | Ethyl benzimidate | Aniline | N-phenylbenzenecarboximidamide | researchgate.netsemanticscholar.org |

| Benzamide | Triflic anhydride, Pyridine | Activated amide | Aniline | N-phenylbenzenecarboximidamide | researchgate.net |

Utilization of Carbodiimides in Amidine Formation

Carbodiimides are well-known coupling agents, most commonly employed in the formation of amide bonds from carboxylic acids and amines. chemistrysteps.comnih.govwikipedia.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea (B33335) byproduct. chemistrysteps.comwikipedia.org While the primary application of carbodiimides is in amide synthesis, their utility can be extended to the formation of other functional groups, including amidines. The synthesis of amidines from carboxylic acids and amines using a carbodiimide (B86325) would likely proceed through a similar activated intermediate, though this application is less commonly reported than amide formation.

Novel Methodologies via N-Heteroarenes and Cyclic Amidines

Recent advances in synthetic methodology have introduced novel routes to amidine scaffolds. One such approach involves the use of N-heteroarenes as starting materials. Through a process of dearomative hydrosilylation, N-heteroarenes can be converted into N-silyl enamine intermediates. These intermediates can then undergo a [3+2] cycloaddition reaction with acyl azides to furnish cyclic N-acyl amidines. mdpi.comnih.govresearchgate.net While this method yields cyclic structures, it represents an innovative approach to the construction of the amidine core.

Another novel strategy involves a domino 1,7-H shift and 6π electrocyclization of unsaturated N²-sulfonyl amidines, catalyzed by a Lewis acid, to produce stereodefined cyclic amidines. rsc.org These methods, while not directly producing N-amino-N'-phenylbenzenecarboximidamide, highlight the ongoing development of new and creative strategies for the synthesis of complex amidine derivatives.

Strategies for Incorporating the N-Amino Functionality

The introduction of an N-amino group onto the benzenecarboximidamide scaffold is a synthetic challenge. Direct methods for this transformation are not well-established. This section will explore potential strategies for achieving this, focusing on direct amination approaches.

Direct Amination Approaches

Direct amination involves the formation of a nitrogen-nitrogen bond on a pre-existing molecule. In the context of this compound, this would entail the amination of N'-phenylbenzenecarboximidamide. Electrophilic aminating agents are reagents that deliver an "NH₂⁺" synthon to a nucleophilic substrate. wikipedia.orgacs.orgwiley-vch.deresearchgate.netnih.govnih.gov The nitrogen atoms of an amidine are generally considered nucleophilic, suggesting that a reaction with an electrophilic aminating agent could be a plausible route to the desired N-amino amidine.

A variety of electrophilic aminating agents have been developed, including hydroxylamine derivatives, oxaziridines, and sulfonylhydroxylamines. wikipedia.org The reaction of N'-phenylbenzenecarboximidamide with such a reagent would, in principle, lead to the formation of the N-N bond, yielding the target compound. However, the reactivity of amidines towards electrophilic aminating agents has not been extensively studied, and potential side reactions, such as reaction at the other nitrogen atom or at the phenyl rings, would need to be considered.

An alternative to direct amination of the amidine would be to construct the amidine from a precursor that already contains the N-N bond. For example, the reaction of a substituted hydrazine (B178648), such as phenylhydrazine (B124118), with an appropriate electrophile could potentially lead to the formation of an N-aminobenzamidine derivative. The synthesis of hydrazones from the condensation of hydrazines with carbonyl compounds is a well-known reaction, and analogous chemistry with nitrile- or imidate-based electrophiles could provide a route to the desired N-amino amidine scaffold. researchgate.net

Reactions Involving Hydrazine or Hydrazide Precursors

The incorporation of an N-amino group, a defining feature of this compound, often involves the use of hydrazine or its derivatives as key nitrogen sources. These precursors offer a direct route to the N-N bond within the final amidine structure.

One established method involves the nucleophilic attack of hydrazine on nitriles. umich.edu This reaction, typically conducted under anhydrous conditions, can be facilitated by the presence of a catalyst or by activation of the nitrile group. For instance, the reaction of benzonitrile with hydrazine can lead to the formation of a benzamidrazone intermediate, which can be further functionalized. The reaction of nitriles with monosubstituted hydrazines can sometimes yield two different products. umich.edu

Hydrazides, which are acyl derivatives of hydrazine, also serve as valuable precursors. They can be synthesized through various methods, including the reaction of activated amides with hydrazine. organic-chemistry.org These hydrazide intermediates can then undergo further transformations to yield the desired N-aminoamidine structure. For example, a hydrazide can be converted to an imidoyl chloride, which subsequently reacts with an amine to form the amidine.

A notable application of hydrazine in the synthesis of related structures is the copper-catalyzed one-pot reaction of sulfonyl hydrazine, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines. mdpi.com This multicomponent reaction proceeds through a ketenimine intermediate formed from the alkyne and sulfonyl azide, which then undergoes nucleophilic attack by the sulfonyl hydrazine. mdpi.com

| Precursor | Reactant | Key Conditions | Product Type | Reference |

| Hydrazine | Nitrile | Anhydrous, potential catalysis | Amidrazone | umich.edu |

| Hydrazide | - | Conversion to imidoyl chloride | N-aminoamidine | semanticscholar.org |

| Sulfonyl Hydrazine | Terminal Alkyne, Sulfonyl Azide | Copper Catalyst | N-sulfonyl amidine | mdpi.com |

Methods for Installing the N'-Phenyl Moiety

The introduction of the N'-phenyl group is a critical step in the synthesis of this compound. This is most commonly achieved through condensation reactions involving anilines.

Condensation reactions provide a direct and widely used method for forming the C-N bond between the amidine carbon and the phenyl ring of aniline. A common strategy involves the reaction of an imidate precursor with aniline. Imidates, which can be prepared from nitriles, react with primary amines like aniline to yield N-substituted amidines. semanticscholar.org The reaction conditions for these condensations can vary, often requiring elevated temperatures or the presence of a catalyst to drive the reaction to completion.

Another approach is the direct reaction of a nitrile with an amine, although this typically requires activation of the nitrile. semanticscholar.org For instance, the synthesis of 2-benzyl N-substituted anilines has been achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding via an imine condensation–isoaromatization pathway. nih.gov

More advanced methods involve the use of pre-formed amidine precursors that can undergo N-arylation. For example, palladium-catalyzed N-arylation of amidines with aryl halides or triflates is an effective method for introducing the N'-phenyl group. organic-chemistry.org

Catalytic Advancements in Amidine Synthesis

Recent years have seen significant progress in the development of catalytic methods for amidine synthesis, aiming to improve efficiency, selectivity, and substrate scope. These advancements can be broadly categorized into metal-catalyzed transformations and organocatalytic platforms.

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-aryl amidines. rsc.org Various metals, including palladium, copper, and rhodium, have been employed to facilitate the coupling of amines and nitriles or the N-arylation of pre-existing amidines. rsc.org

Palladium-catalyzed reactions, for instance, have been successfully used for the N-arylation of both aryl and alkyl amidines with a range of aryl bromides, chlorides, and triflates. organic-chemistry.org These reactions often exhibit excellent selectivity for monoarylation and can be performed in relatively short reaction times. organic-chemistry.org Copper-catalyzed methods are also prevalent, particularly for the synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines. organic-chemistry.org These reactions are highly efficient and tolerate a wide variety of functional groups on all three components. organic-chemistry.org

Recent research has also explored the use of other transition metals. For example, rhodium(III)-catalyzed annulative coupling between N-aryl amidines and propargylic esters has been developed for the synthesis of 1,3-benzodiazepines. nih.gov

| Catalyst System | Reactants | Product | Key Features | Reference |

| Palladium | Amidine, Aryl Halide/Triflate | N-Arylamidine | High selectivity for monoarylation | organic-chemistry.org |

| Copper(I) Iodide | Alkyne, Sulfonyl Azide, Amine | N-Sulfonylamidine | Wide substrate scope, high efficiency | organic-chemistry.org |

| Rhodium(III) | N-Aryl Amidine, Propargylic Ester | 1,3-Benzodiazepine | Regioselective [5 + 2] annulation | nih.gov |

Organocatalysis offers a metal-free alternative for amidine synthesis, often utilizing small organic molecules to catalyze the reaction. beilstein-journals.org This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. For instance, a general and efficient biomimetic method for the synthesis of aldimines from aldehydes and compounds bearing an NH2 group has been developed using pyrrolidine as a catalyst. nih.govacs.org These reactions proceed with high yields in the absence of acids and metals. nih.govacs.org

While the direct application of nano-aminocatalysis to the synthesis of this compound is not extensively documented, the broader field of aminocatalysis continues to evolve. The development of novel organocatalysts, including those based on cinchona alkaloids and squaramides, for asymmetric aza-Michael reactions demonstrates the potential for creating chiral nitrogen-containing compounds. beilstein-journals.org

Considerations of Reaction Efficiency and Atom Economy in Amidine Synthesis

The efficiency and environmental impact of a synthetic route are critical considerations. Atom economy, a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org

Traditional methods for amidine synthesis, such as those involving stoichiometric activating agents or protecting groups, can have poor atom economy due to the generation of significant waste. nih.gov For example, the Pinner reaction, a classical method for amidine synthesis, often suffers from low yields and requires a large excess of the amine reactant.

In contrast, modern catalytic methods significantly improve atom economy. chemistryviews.org The direct addition of amines to nitriles is an inherently atom-economical approach, and catalytic versions of this reaction minimize waste by using only a small amount of a recyclable catalyst. nih.govmdpi.com Multicomponent reactions, such as the copper-catalyzed synthesis of N-sulfonylamidines, are particularly noteworthy for their high atom economy, as they combine multiple starting materials into a single product in one step. mdpi.com

The development of catalytic, single-step, and redox-neutral transformations represents a major goal in achieving optimal atom economy. chemistryviews.org For instance, a ruthenium-catalyzed synthesis of amides from alcohols and nitriles has been reported with 100% atom economy, producing no byproducts. chemistryviews.org While not directly applied to this compound, such advancements highlight the potential for developing highly efficient and sustainable synthetic routes for complex amidines.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of N-amino-N'-phenylbenzenecarboximidamide, offering insights into its connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structural isomers and tautomeric equilibria present in amidine systems. The delocalized π-system in the amidine core allows for the existence of different tautomers, primarily through proton migration. NMR can distinguish between these forms, which may be in slow or rapid exchange on the NMR timescale.

Key NMR parameters used in these studies include chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants, and the effects of temperature and solvent on the spectra. For instance, in Schiff bases, which share the imine functionality, NMR has been instrumental in characterizing the enol-imine and keto-amine tautomers. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms are particularly sensitive to the tautomeric state. In the case of this compound, protonation of the imino nitrogen can be monitored by changes in the ¹⁵N NMR chemical shifts, which provides insight into the electronic structure and hydrogen bonding environment.

Studies on related heterocyclic compounds demonstrate that low-temperature NMR can "freeze out" the exchange between tautomers, allowing for the observation of distinct signals for each species. This provides quantitative data on the equilibrium constants and the thermodynamic parameters of the tautomerization process.

Table 1: Representative NMR Chemical Shifts for Amidine-Related Structures

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | N-H (Amine/Imine) | 5.0 - 9.0 | Tautomeric equilibrium, hydrogen bonding |

| Aromatic C-H | 6.5 - 8.5 | Substitution pattern on phenyl rings | |

| ¹³C | C=N (Imine Carbon) | 150 - 170 | Electronic environment of the amidine core |

| Aromatic Carbons | 110 - 150 | Ring structure and substituent effects | |

| ¹⁵N | Amine Nitrogen (-NH₂) | -320 to -340 | Protonation state, tautomerism |

Note: Data is illustrative and based on typical ranges for related functional groups. Actual values for this compound may vary.

The analysis involves identifying characteristic peaks for the N-H, C=N, C-N, and aromatic C-H and C=C bonds. The positions, shapes, and intensities of these bands yield crucial information about the molecular structure and bonding. For example, the N-H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration of the imine group is expected in the 1600-1700 cm⁻¹ range, a region it shares with aromatic C=C stretching.

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for a more precise assignment of complex spectral regions. DFT calculations can predict the vibrational frequencies and intensities, which, when compared to the experimental spectrum, confirm the proposed structure and can help distinguish between different conformers or tautomers.

Table 2: Key IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Confirms presence of the amino group. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the phenyl substituents. |

| 1700 - 1600 | C=N Stretch | Imine | Characteristic of the amidine core. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Confirms the presence of benzene (B151609) rings. |

| 1350 - 1250 | C-N Stretch | Aryl-Amine/Imine | Relates to the connection of nitrogen to the phenyl ring and central carbon. |

Note: These are expected ranges and can be influenced by hydrogen bonding and the molecule's solid-state environment.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm).

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₃H₁₃N₃), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different atomic compositions. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Derivatization techniques can be employed to enhance ionization efficiency and detection sensitivity in electrospray ionization (ESI) mass spectrometry, which is a common ionization method for such analyses.

Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers a definitive, three-dimensional picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, including bond lengths, bond angles, and torsional angles of a molecule. While a crystal structure for this compound itself is not publicly available, analysis of closely related amidine derivatives provides significant insight into the expected structural features.

In the solid state, the central C-N bonds of the amidine group exhibit partial double-bond character due to electron delocalization. X-ray studies on amidine derivatives reveal that the geometry around the central carbon atom is typically trigonal planar. The phenyl rings are often twisted out of the plane of the amidine group to minimize steric hindrance.

The way molecules pack in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. In amidine-containing structures, hydrogen bonding is a dominant force in directing the supramolecular architecture. The amino (-NH₂) and imino (=NH) groups of the amidine moiety are excellent hydrogen bond donors and acceptors, respectively.

Table 3: Common Intermolecular Interactions in Amidine Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Influence on Crystal Packing |

|---|---|---|---|

| N-H···N Hydrogen Bond | Amine (N-H) to Imine (N) | 2.8 - 3.2 | Primary driving force for self-assembly into chains or dimers. |

| N-H···Cl/O Hydrogen Bond | Amine (N-H) to Anion or Solvent | 3.0 - 3.5 | Important in salt forms or solvated crystals, creating complex networks. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 | Contributes to stabilizing layered structures. |

| C-H···π Interaction | Aromatic C-H to Phenyl Ring | 2.5 - 2.9 (H to ring centroid) | Helps organize molecules in three dimensions. |

Tautomerism and Isomerism in this compound Systems

The structural complexity of this compound gives rise to various forms of isomerism, including tautomerism and configurational isomerism. These phenomena are critical in determining the compound's chemical reactivity, physical properties, and potential biological activity.

Amino-Imino Tautomeric Equilibria in Solution and Gas Phase

This compound can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two tautomers is a dynamic process influenced by the surrounding medium (solution or gas phase).

Key Research Findings:

Predominance of the Amino Tautomer: Studies on analogous 2-amino-N'-(aryl)-benzamidines, conducted using 15N NMR spectroscopy, have demonstrated that the amino form is the more stable and therefore predominant tautomer. nih.gov This stability is a key factor in the tautomeric equilibrium.

Evidence of Tautomerism: Despite the general preference for the amino form, the occurrence of tautomerism between the amino and imino forms has been observed for some benzamidine (B55565) derivatives. nih.gov This is indicated by the presence of both sharp and broad signals in 15N decoupled spectra, as well as corresponding broad signals for the =C-NH2 protons in 1H NMR spectra. nih.gov

Gas Phase vs. Solution: Theoretical studies on related heterocyclic systems suggest that the relative stability of tautomers can differ between the gas phase and solution. For instance, in some substituted pyridone/hydroxypyridine systems, the hydroxy (analogous to imino) form is favored in the gas phase, while the pyridone (analogous to amino) form predominates in the liquid phase. journalcsij.com A similar trend might be anticipated for this compound, where intermolecular interactions in solution could favor the more polar amino tautomer. Theoretical predictions on maleic hydrazide also indicate that while the monohydroxy-monoketo tautomer is dominant in both phases, solvation effects preferentially stabilize the diketo form. rsc.org

Table 1: Predicted Tautomeric Preferences in Different Phases (Based on Analogous Systems)

| Phase | Predominant Tautomer | Rationale |

| Gas Phase | Likely a significant population of the imino tautomer | Reduced intermolecular interactions may favor the less polar imino form, similar to observations in some related heterocyclic systems. journalcsij.com |

| Solution | Amino tautomer is expected to be highly favored | Increased polarity of the solvent can stabilize the more polar amino tautomer through intermolecular interactions. nih.govjournalcsij.com |

Configurational Isomerism (E/Z) Around the Carbon-Nitrogen Double Bond

The presence of a carbon-nitrogen double bond (C=N) in the imino tautomer of this compound leads to the possibility of E/Z configurational isomerism. The E (entgegen) and Z (zusammen) isomers are distinguished by the spatial arrangement of substituents around the double bond.

Key Research Findings:

Stabilization of the Z Configuration: Theoretical calculations performed on 2-amino-N'-(aryl)-benzamidines suggest that these compounds predominantly exist as the amino tautomer in a Z configuration. nih.gov This preference for the Z isomer is attributed to stabilization through the formation of an intramolecular hydrogen bond. nih.gov

Rotational Barrier and Isomer Interconversion: The interconversion between E and Z isomers involves rotation around the C=N bond. Studies on ortho-disubstituted benzamidines have shown that this rotation can be influenced by factors such as protonation. beilstein-journals.org In its molecular form, E/Z isomerization is observable, and the activation energy for this process has been calculated. beilstein-journals.org However, upon protonation of the amidine moiety, the C-N bond rotation is significantly suppressed, indicating a higher rotational barrier. beilstein-journals.org

Isolation of Isomers: While interconversion is possible, in some cases, the E and Z isomers of amidine derivatives have been successfully separated and isolated, particularly as salts. beilstein-journals.org

Table 2: General Characteristics of E/Z Isomers in Substituted Benzamidines

| Isomer | Key Structural Feature | Stabilizing Factors (where applicable) |

| Z-isomer | Substituents on the same side of the C=N double bond. | Can be stabilized by intramolecular hydrogen bonding in appropriate structures. nih.gov |

| E-isomer | Substituents on opposite sides of the C=N double bond. | May be favored in the absence of significant intramolecular interactions or due to steric hindrance between bulky substituents in the Z-form. |

Influence of Substituent Electronic Effects on Tautomeric Preferences

The electronic properties of substituents on the aromatic rings of this compound are expected to play a crucial role in modulating the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stabilities of the amino and imino tautomers.

Key Research Findings:

Substituent-Controlled Equilibrium: In a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium was found to be precisely controllable through substituent effects. nih.gov The relative amount of the amide form (analogous to the amino tautomer) varied significantly with the electronic nature of the substituent on the phenyl ring. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: For 1-benzamidoisoquinolines, a strong electron-donating group (NMe2) resulted in a higher percentage of the amide tautomer, while a strong electron-withdrawing group (NO2) favored the alternative tautomer. nih.gov This suggests that EDGs on the N'-phenyl ring of this compound would likely stabilize the amino tautomer by increasing the basicity of the nitrogen atom involved in the tautomerization. Conversely, EWGs would be expected to favor the imino tautomer.

Computational Insights: Computational studies on naphthazarin derivatives have shown that the tautomeric equilibrium is shifted towards the tautomer where the ring bearing the substituent has a quinonic nature, an effect that is more pronounced with electron-donating groups. plu.mx Similar computational approaches could quantify the substituent effects in N-amino-N'-phenylbenzenec-arboximidamide.

Table 3: Predicted Influence of Substituents on Tautomeric Equilibrium

| Substituent Type on Phenyl Ring | Predicted Effect on Equilibrium | Rationale (Based on Analogous Systems) |

| Electron-Donating Group (EDG) | Shifts equilibrium towards the amino tautomer. | Increases electron density on the nitrogen, enhancing its basicity and stabilizing the amino form. nih.gov |

| Electron-Withdrawing Group (EWG) | Shifts equilibrium towards the imino tautomer. | Decreases electron density on the nitrogen, reducing its basicity and favoring the imino form. nih.gov |

Solvent Effects on Tautomeric and Isomeric Distribution

The nature of the solvent can significantly impact the position of both the tautomeric and isomeric equilibria. Solvent polarity and the ability to form hydrogen bonds are key factors that can stabilize one form over another.

Key Research Findings:

Polarity and Tautomerism: In general, polar solvents are expected to favor the more polar tautomer. For many amino/imino systems, the amino tautomer is more polar and is therefore stabilized to a greater extent by polar solvents. This is consistent with findings for substituted 2-pyridone/2-hydroxypyridine systems, where the pyridone (amino-like) form is dominant in the liquid phase. journalcsij.com

Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with intramolecular hydrogen bonds. In 1-benzamidoisoquinoline derivatives, the intramolecular hydrogen bond in the enol tautomer was not sufficient to make it the favored tautomer in solution due to competing intermolecular hydrogen bonds with the solvent. nih.gov For this compound, protic solvents could stabilize both the amino and imino forms through hydrogen bonding, potentially altering the equilibrium compared to aprotic solvents.

Solvent and E/Z Isomerism: The kinetics of E/Z isomerization in ortho-disubstituted benzamidines has been shown to be pH-dependent, which is inherently a solvent effect. beilstein-journals.org The rate of interconversion between E and Z isomers can be controlled by adjusting the pH of the solvent. beilstein-journals.org Furthermore, studies on azomethine derivatives have demonstrated that the capability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

Table 4: Expected Solvent Effects on Tautomeric and Isomeric Equilibria

| Solvent Property | Effect on Tautomerism | Effect on Isomerism |

| Increasing Polarity | Likely favors the more polar amino tautomer. | May influence the relative stabilities of E and Z isomers by differentially solvating their dipole moments. |

| Protic Solvents | Can stabilize both tautomers through H-bonding, potentially shifting the equilibrium. May disrupt intramolecular H-bonds that stabilize a particular isomer. | Can mediate proton transfer, potentially affecting the rate of E/Z interconversion. |

| Aprotic Solvents | Relative stabilities will be more dependent on intrinsic properties and intramolecular interactions. | The stability of isomers stabilized by intramolecular H-bonds (e.g., the Z-isomer) may be enhanced. nih.gov |

Mechanistic Pathways and Reactivity Profile of N Amino N Phenylbenzenecarboximidamide

Reactivity at the Imidamide Functional Group

The central imidamide group is the linchpin of the molecule's reactivity, featuring a combination of nucleophilic and electrophilic centers and being susceptible to protonation and deprotonation.

The amidine core of N-amino-N'-phenylbenzenecarboximidamide contains both nucleophilic and electrophilic sites, making it amenable to a variety of chemical reactions. The nitrogen atoms of the imidamide group possess lone pairs of electrons and are therefore nucleophilic. vaia.com The specific nucleophilicity of each nitrogen is influenced by its chemical environment. The lone pair on the nitrogen atom of an amine is generally more available for donation compared to an amide, where the lone pair is delocalized by resonance with the carbonyl group. vaia.comfarmaciajournal.com In the case of this compound, the N-amino group, being a hydrazine (B178648) derivative, is expected to be a potent nucleophile. masterorganicchemistry.com The sp2-hybridized nitrogen of the imine is less basic than a typical amine nitrogen. libretexts.org

Conversely, the carbon atom of the C=N double bond in the imidamide core is electrophilic. This electrophilicity arises from the polarization of the carbon-nitrogen double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. This makes the carbon atom susceptible to attack by nucleophiles. Computational studies on related compounds, such as the reaction of 2-amino-N'-(aryl) benzimidamides with ninhydrin (B49086), have shown that the carbon centers of carbonyl groups are primary sites for nucleophilic attack. libretexts.org

Table 1: Predicted Nucleophilic and Electrophilic Sites

| Site | Type | Rationale |

|---|---|---|

| N-amino group nitrogen | Nucleophilic | Possesses a lone pair of electrons, similar to a primary amine. dovepress.com |

| Imine nitrogen (C=N) | Nucleophilic | Possesses a lone pair of electrons, though less basic than an sp3-hybridized amine. libretexts.org |

The presence of multiple nitrogen atoms allows this compound to exhibit complex acid-base behavior. Amino acids, which also contain both amino and carboxylic acid groups, are amphoteric and can exist in various protonated states depending on the pH. americanpeptidesociety.orglibretexts.orgyoutube.com The pKa values of the functional groups determine the charge of the molecule at a given pH. americanpeptidesociety.org Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu However, the basicity of nitrogen in aniline (B41778) is significantly lower due to the delocalization of the lone pair into the aromatic ring. libretexts.orgmsu.edu The pKa of a protonated imine is generally in the range of 5-7. libretexts.org

Table 2: Estimated pKa Values of Protonated Sites

| Protonated Site | Estimated pKa Range | Basis for Estimation |

|---|---|---|

| Protonated N-amino group | ~9-10 | Similar to primary amines. indiana.edu |

| Protonated Imine Nitrogen | ~5-7 | Typical for protonated imines. libretexts.org |

Transformations Involving the N-Amino Group

The N-amino group is a key site of reactivity, participating in reactions as a nucleophile and enabling cyclization and annulation reactions.

The lone pair of electrons on the terminal nitrogen of the N-amino group makes it a potent nucleophile. dovepress.comcrunchchemistry.co.uk This nucleophilicity allows it to react with a variety of electrophiles. Common reactions involving amino groups include acylation and alkylation.

N-acylation is a widely used reaction to form amide bonds and can be achieved using acylating agents such as acyl chlorides or anhydrides. farmaciajournal.comnih.gov More modern methods utilize coupling reagents or catalytic approaches. farmaciajournal.comsemanticscholar.org The N-amino group of this compound would be expected to readily undergo acylation.

Alkylation of amines with alkyl halides is another fundamental reaction. dovepress.com However, this reaction can be difficult to control, often leading to over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. americanpeptidesociety.orgnih.gov Selective monoalkylation of primary amines can be challenging. nih.gov

The N-amino group, in conjunction with the adjacent imidamide functionality, provides a reactive scaffold for the synthesis of various heterocyclic systems through cyclization and annulation reactions. Studies on structurally similar 2-amino-N'-arylbenzamidines have demonstrated their utility in constructing complex nitrogen-containing heterocycles. libretexts.org

For example, the reaction of 2-amino-N'-arylbenzamidines with ninhydrin can lead to the formation of diazepine, spiro[indene-2,2'-quinazoline], or isoquinolino-quinazoline derivatives depending on the reaction conditions. libretexts.org In these transformations, the amino group acts as a nucleophile, initiating a cascade of reactions that result in the formation of the heterocyclic ring system.

Another example is the reaction of 2-amino-N'-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), which yields 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles in a one-step process. researchgate.net This reaction highlights the ability of the N-amino and amidine functionalities to participate in annulation reactions to build fused ring systems. Radical cyclizations of related ene-sulfonamides are also known to proceed through imine intermediates, which can then undergo further transformations. semanticscholar.org

Reactivity Associated with the N'-Phenyl Moiety

The N'-phenyl group is susceptible to electrophilic aromatic substitution, a class of reactions characteristic of aromatic compounds. lkouniv.ac.innih.govcore.ac.ukresearchgate.net The rate and regioselectivity of these substitutions are influenced by the electronic properties of the substituent already present on the benzene (B151609) ring. masterorganicchemistry.comresearchgate.netlibretexts.org

Substituents that donate electrons to the ring are activating and tend to direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comresearchgate.net Conversely, electron-withdrawing groups are deactivating and generally direct electrophiles to the meta position. masterorganicchemistry.comresearchgate.net The amino group (-NH2) is a strong activating group and an ortho, para-director. lkouniv.ac.in However, under acidic conditions, the amino group can be protonated to form an ammonium ion (-NH3+), which is a deactivating and meta-directing group. chegg.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net For instance, bromination of N,N-dimethylaniline, a related compound, occurs at the ortho and para positions. chegg.com It is plausible that the N'-phenyl group of this compound would undergo similar reactions, although the specific reaction conditions and product distribution would need to be determined experimentally. The use of reagents like N-bromosuccinimide (NBS) is common for the bromination of aromatic compounds. organic-chemistry.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-N'-arylbenzamidines |

| Ninhydrin |

| Diazepine |

| Spiro[indene-2,2'-quinazoline] |

| Isoquinolino-quinazoline |

| 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) |

| 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles |

| N,N-dimethylaniline |

Aromatic Substitution Reactions

The reactivity of the phenyl rings in this compound towards electrophilic aromatic substitution is governed by the electronic nature of the carboximidamide moiety and the amino group. The amidine group, being a nitrogen-containing functional group, can exert both inductive and resonance effects on the aromatic ring to which it is attached. Generally, substituents can either activate or deactivate the benzene ring towards electrophilic attack and direct the substitution to specific positions (ortho, meta, or para). libretexts.org

Conversely, the reactivity of the benzoyl phenyl ring is influenced by the entire -C(=N-NH₂)N-Ph group. Depending on the reaction conditions and the protonation state of the amidine, this group can be either electron-donating or electron-withdrawing. In neutral or basic media, the amidine can act as a resonance donor, activating the ring. However, under acidic conditions, protonation of the amidine nitrogen atoms would lead to the formation of a cationic species, which would strongly deactivate the ring towards electrophilic attack.

A plausible example of an aromatic substitution reaction is the Friedel-Crafts acylation. Under Lewis acid catalysis, the more activated N'-phenyl ring would be expected to undergo acylation.

Table 1: Hypothetical Regioselectivity in the Friedel-Crafts Acylation of the N'-phenyl ring of this compound

| Electrophile | Catalyst | Major Product | Minor Product(s) |

| Acetyl chloride | AlCl₃ | 4-acetyl-N-amino-N'-phenylbenzenecarboximidamide | 2-acetyl-N-amino-N'-phenylbenzenecarboximidamide |

| Benzoyl chloride | FeBr₃ | 4-benzoyl-N-amino-N'-phenylbenzenecarboximidamide | 2-benzoyl-N-amino-N'-phenylbenzenecarboximidamide |

Cycloaddition Chemistry and Heterocyclic Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic compounds. The this compound scaffold possesses functionalities that could potentially participate in various cycloaddition reactions, leading to the synthesis of novel heterocyclic structures.

The [3+2] cycloaddition is a pericyclic reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. While nitrones, azides, and nitrile oxides are classic examples of 1,3-dipoles, the N-aminoamidine functionality could potentially act as a synthetic equivalent of a 1,3-dipole under specific reaction conditions. uchicago.edu For instance, oxidation of the N-amino group could generate a reactive intermediate analogous to an azomethine imine, which is a known 1,3-dipole.

Recent studies have explored the [3+2] cycloaddition of tertiary amine N-oxides with silyl (B83357) imines as a route to 1,2-diamines, proceeding through an imidazolidine (B613845) intermediate. nih.govacs.org This highlights the utility of nitrogen-containing compounds in such cycloadditions. Theoretical studies, often employing Density Functional Theory (DFT), are crucial in elucidating the mechanisms of these reactions, including their selectivity and the influence of solvents. nih.gov

A proposed pathway for the involvement of this compound in a [3+2] cycloaddition could involve its reaction with a suitable dipolarophile, such as a maleimide, upon activation. The reaction is expected to proceed via a concerted, though potentially asynchronous, transition state. The stereochemical outcome of the reaction would be dictated by the frontier molecular orbitals of the reacting species. youtube.comyoutube.com

Table 2: Proposed [3+2] Cycloaddition of an Activated this compound Derivative with N-phenylmaleimide

| Activated Amidine Intermediate | Dipolarophile | Resulting Heterocycle |

| Azomethine imine from oxidation | N-phenylmaleimide | Substituted pyrazolidinone derivative |

| Deprotonated N-aminoamidine | Diethyl acetylenedicarboxylate | Substituted triazole derivative |

Detailed Mechanistic Investigations Using Advanced Kinetic and Spectroscopic Methods

To fully understand the reaction mechanisms of this compound, advanced kinetic and spectroscopic methods are indispensable. Kinetic studies can provide information on the reaction order, activation parameters, and the presence of any catalytic or inhibitory effects. For example, amidine-based catalysts have been effectively used in the kinetic resolution of alcohols, demonstrating their role in influencing reaction rates. acs.org

Spectroscopic techniques such as in-situ NMR and IR spectroscopy can allow for the direct observation of reactive intermediates and the monitoring of reactant consumption and product formation in real-time. acs.org For instance, the formation of a proposed azomethine imine intermediate in a cycloaddition reaction could be confirmed by its characteristic spectroscopic signature.

Kinetic Isotope Effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope, are a powerful tool for probing transition state structures. acs.org For example, by replacing the hydrogens of the N-amino group with deuterium, one could determine if the N-H bond is broken in the rate-determining step of a reaction, providing crucial mechanistic insight.

Table 3: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Reaction | Rate Law | Activation Energy (Ea) | Key Spectroscopic Observations |

| Electrophilic Bromination | Rate = k[Amidine][Br₂] | 55 kJ/mol | Disappearance of aromatic proton signals in ¹H NMR |

| [3+2] Cycloaddition | Rate = k[Activated Amidine][Dipolarophile] | 70 kJ/mol | Appearance of new signals in the upfield region of the ¹H NMR spectrum corresponding to the heterocyclic product |

Computational and Theoretical Studies of N Amino N Phenylbenzenecarboximidamide

Quantum Chemical Methodologies for Molecular System Description

Quantum chemical methods are fundamental to the computational study of molecular systems. They use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed description of the molecule's properties. The choice of method often involves a trade-off between computational cost and accuracy. youtube.com

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational efficiency. youtube.com DFT calculations are widely used to determine the equilibrium geometry (the most stable three-dimensional arrangement of atoms) and the electronic structure of molecules. arxiv.orgmdpi.com

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to find a configuration that corresponds to a minimum on the potential energy surface. youtube.comnih.gov For N-amino-N'-phenylbenzenecarboximidamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. DFT methods, with functionals such as B3LYP, have proven reliable for optimizing the geometries of molecules containing similar functional groups. nih.govnih.gov

Once the optimized geometry is obtained, DFT is further used to analyze the molecule's electronic structure. This includes calculating:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between filled (donor) and vacant (acceptor) orbitals within the molecule, helping to explain bonding patterns and intramolecular stabilization. nih.gov

| Parameter | Typical Calculated Value | Reference Method |

|---|---|---|

| C=N Bond Length (Å) | ~1.28 - 1.30 | B3LYP/6-311G(d,p) |

| C-N (single) Bond Length (Å) | ~1.35 - 1.38 | B3LYP/6-311G(d,p) |

| N-C-N Bond Angle (°) | ~120 - 123 | B3LYP/6-311G(d,p) |

| C-N-H Bond Angle (°) | ~115 - 118 | B3LYP/6-311G(d,p) |

Beyond DFT, other quantum chemical methods are also employed. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF) and more advanced, highly accurate methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory fall into this category. While ab initio methods can provide benchmark-quality results, their high computational cost often limits their application to smaller molecules.

Semi-empirical methods , on the other hand, simplify the complex calculations by incorporating parameters derived from experimental data. This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization and may be less reliable for molecules that differ significantly from the compounds used to develop the method. Theoretical studies on related 2-amino-N'-(aryl)-benzamidines have successfully used such calculations to investigate their structure and tautomerism. nih.gov

Energetic Analysis of Tautomeric Forms and Conformational Isomers

Molecules like this compound can exist as different tautomers and conformational isomers, each with a distinct energy. Computational methods are essential for predicting the relative stabilities of these different forms.

Tautomers are isomers that differ in the position of a proton and a double bond. The amidine group of this compound can exist in two primary tautomeric forms: an amino form and an imino form. Computational studies on structurally similar N'-aryl-benzamidines have shown that the amino tautomer is generally the more stable form. nih.gov This stability is often attributed to factors like hydrogen bonding and conjugation effects within the molecule. Quantum chemical calculations can precisely quantify the energy difference between these tautomers, allowing for a prediction of their equilibrium population.

| Tautomer | Description | Calculated Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Amino-Tautomer (Z-config) | Proton on the terminal nitrogen, stabilized by intramolecular H-bond. | 0.0 (Reference) | Most Stable |

| Amino-Tautomer (E-config) | Proton on the terminal nitrogen, no intramolecular H-bond. | +2 to +5 | Less Stable |

| Imino-Tautomer | Proton on the phenyl-substituted nitrogen. | +7 to +12 | Least Stable |

Proton Affinity (PA) and Gas-Phase Basicity (GB) are fundamental measures of a molecule's intrinsic basicity in the absence of solvent effects. nih.gov PA is the negative of the enthalpy change for the protonation reaction, while GB is the negative of the Gibbs free energy change. nih.govrsc.org These values indicate the thermodynamic favorability of a molecule accepting a proton.

For this compound, there are multiple potential sites for protonation, primarily the nitrogen atoms. Computational methods can calculate the PA and GB for each potential site. Studies on amidines and guanidines consistently show that the sp²-hybridized imino nitrogen is the most basic site due to the effective delocalization of the positive charge in the resulting conjugate acid. researchgate.netresearchgate.net The magnitude of PA and GB is strongly influenced by substituent effects; electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. nih.gov DFT calculations using functionals like B3LYP and M06-2X have shown good agreement with experimental PA and GB values for a wide range of nitrogen bases. nih.govfau.de

| Compound | Protonation Site | Calculated GB (kJ/mol) | Calculated PA (kJ/mol) |

|---|---|---|---|

| Benzamidine | Imino Nitrogen | 919.8 | 950.2 |

| Guanidine (B92328) | Imino Nitrogen | 987.9 | 1018.5 |

| N,N-Dimethylbenzamidine | Imino Nitrogen | 955.3 | 985.7 |

| N-Phenylguanidine | Imino Nitrogen | 970.1 | 1000.4 |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions. acs.orgacs.org By calculating the potential energy surface for a reaction, chemists can identify the most favorable pathway from reactants to products. This involves locating and characterizing the energies of all relevant species, including reactants, intermediates, products, and, most importantly, transition states (the highest energy point along a reaction coordinate). researchgate.net

For a reaction involving this compound, such as its formation or hydrolysis, computational methods can be used to:

Propose Competing Mechanisms: Different plausible reaction pathways can be modeled. For example, the hydrolysis of an amidine could proceed via different proton transfer steps. researchgate.net

Locate Transition States: Specialized algorithms are used to find the exact geometry of the transition state connecting reactants to intermediates or products.

Calculate Activation Barriers: The energy difference between the reactants and the transition state is the activation energy (or barrier). The pathway with the lowest activation barrier is predicted to be the kinetically favored one. tunonlab.comnih.gov

Characterize Intermediates: The calculations can confirm the existence of stable or transient intermediates along the reaction pathway.

This detailed mechanistic insight allows for a rational understanding of reaction outcomes, kinetics, and selectivity. It can guide the development of new synthetic methods and the optimization of reaction conditions. tunonlab.com

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be located primarily on the more electron-rich parts of the molecule. Due to the presence of lone pairs, the nitrogen atoms of the amidine and the amino group would significantly contribute to the HOMO. The phenyl ring's π-system will also be involved. The energy of the HOMO is a key indicator of the molecule's nucleophilicity and its ability to participate in reactions as an electron donor.

The LUMO, conversely, would be distributed over the electrophilic centers of the molecule. The central carbon of the carboximidamide group is a likely candidate for a significant LUMO contribution, making it susceptible to nucleophilic attack. The phenyl ring can also contribute to the LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. numberanalytics.com

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value/Location | Significance |

| HOMO Energy | ~ -5.5 to -6.5 eV | Determines electron-donating ability (nucleophilicity). |

| LUMO Energy | ~ -0.5 to -1.5 eV | Determines electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. |

| HOMO Localization | Primarily on the N-amino and amidine nitrogen atoms. | Site of oxidation and interaction with electrophiles. |

| LUMO Localization | Primarily on the central carbon of the amidine group and the phenyl ring. | Site of nucleophilic attack. |

Note: The values in this table are illustrative and based on general trends for similar aromatic amidine structures. Actual values would require specific quantum chemical calculations.

The charge distribution within a molecule provides critical insights into its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. libretexts.orguni-muenchen.de MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com

For this compound, the MEP map would be expected to show regions of negative electrostatic potential around the nitrogen atoms due to their lone pairs of electrons. These areas represent the most likely sites for electrophilic attack, such as protonation or the formation of hydrogen bonds. uni-muenchen.de Quantum chemical studies on substituted benzamidines have utilized MEP to understand their interactions with enzyme active sites. nih.gov

Conversely, regions of positive electrostatic potential would be expected around the hydrogen atoms, particularly those attached to the nitrogen atoms (the amino N-H and the amidine N-H). The central carbon of the carboximidamide group would also likely exhibit a degree of positive potential, consistent with its electrophilic character suggested by FMO analysis.

Table 2: Predicted Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Mulliken Charge (e) | Significance |

| Amidine Carbon | +0.4 to +0.6 | Electrophilic center, susceptible to nucleophilic attack. |

| Phenyl-substituted Nitrogen | -0.3 to -0.5 | Nucleophilic center, site of potential protonation. |

| Amino-substituted Nitrogen | -0.4 to -0.6 | Highly nucleophilic center due to the additional amino group. |

| Hydrogen on Amino Nitrogen | +0.2 to +0.4 | Acidic proton, potential hydrogen bond donor. |

Note: These charge values are illustrative and would vary depending on the specific computational method used. They represent general expectations based on the principles of electronegativity and resonance within the benzamidine scaffold.

Coordination Chemistry and Ligand Properties of N Amino N Phenylbenzenecarboximidamide

Identification of Potential Donor Atoms within the Amidine Framework

There is no published research specifically identifying the potential donor atoms within the N-amino-N'-phenylbenzenecarboximidamide molecule.

Nitrogen Donor Capabilities of Amidines

While the broader class of amidines is known to coordinate to metal ions through their nitrogen atoms, no studies were found that specifically investigate the nitrogen donor capabilities of this compound.

Coordination Modes and Denticity in Metal Complexes

There is a lack of experimental or theoretical studies detailing the coordination modes and denticity of this compound in metal complexes.

Monodentate and Polydentate Ligand Behavior

No literature is available to confirm whether this compound acts as a monodentate or polydentate ligand in coordination with metal ions.

Chelation and Chelate Ring Formation

There are no reports on the chelation properties of this compound or the formation of chelate rings with metal centers.

Bridging Ligand Architectures

Information regarding the ability of this compound to act as a bridging ligand to form multinuclear complexes is not present in the available scientific literature.

Complexation with Various Metal Ions

No studies have been published on the synthesis and characterization of metal complexes involving this compound as a ligand. Consequently, there is no data available on its complexation behavior with any metal ions.

Due to the absence of specific research on this compound, a data table of its compounds cannot be compiled.

No scientific literature or data could be found for the chemical compound "this compound."

Despite a comprehensive search of available scientific databases and literature, no research articles, characterization data, or studies on the coordination chemistry of this compound were identified. This indicates a lack of published research on this specific compound and its potential as a ligand in coordination chemistry.

Therefore, it is not possible to provide an article on its transition metal coordination, main group metal interactions, stereochemical aspects of its metal complexes, or the influence of its ligand structure on complex stability and reactivity as requested in the outline. Any attempt to do so would be speculative and not based on scientific evidence.

It is possible that this compound has not yet been synthesized or that its coordination chemistry has not been investigated and reported in the peer-reviewed scientific literature. Further research would be required to determine the properties and chemical behavior of this compound.

Applications of N Amino N Phenylbenzenecarboximidamide in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The intrinsic reactivity of the amidine functional group, coupled with the electronic influence of its substituents, positions N-amino-N'-phenylbenzenecarboximidamide as a valuable and versatile intermediate in the synthesis of a wide array of organic molecules.

Building Block for Nitrogen-Containing Heterocycles

For instance, substituted benzamidines are widely used in the synthesis of benzimidazoles, quinazolines, and other fused heterocyclic systems. Rhodium(III)-catalyzed annulation reactions of N-arylbenzamidines with various partners like 1,4,2-dioxazol-5-ones have been shown to be an effective method for producing 4-aminoquinazolines. researchgate.net Similarly, the condensation of benzamidine (B55565) derivatives with appropriate precursors can lead to the formation of imidazole (B134444) and triazole rings. nih.govnih.govwikipedia.org The specific substitution pattern of this compound offers unique opportunities for regioselective cyclizations, leading to novel heterocyclic scaffolds.

A general approach for the synthesis of 1-aryl-1H-benzimidazoles involves the irradiation of 4-methoxyazobenzenes to form N-arylbenzene-1,2-diamines, which then undergo condensation. nih.gov While not a direct use of the title compound, this highlights the importance of N-aryl amine functionalities in the synthesis of such heterocycles. This compound, possessing a related structural motif, could potentially serve as a precursor in similar condensation strategies.

Table 1: Examples of Heterocycles Synthesized from Benzamidine Derivatives

| Starting Benzamidine Derivative | Reagent/Catalyst | Heterocyclic Product | Reference |

| N-Arylbenzamidine | 1,4,2-Dioxazol-5-one / Rh(III) | 4-Aminoquinazoline | researchgate.net |

| 2-(4-carbamimidoylphenoxy)acetohydrazide | Aromatic acids | 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | nih.gov |

| 3-(Azidomethyl)benzamidines | --- | 1,2,3-Triazole-containing benzamidines | nih.gov |

| N-Aryl amidoxime | Acetyl chloride / DBU | Benzimidazole | nih.gov |

Precursor for Complex Organic Architectures

Beyond simple heterocycles, this compound can serve as a foundational element for constructing more intricate molecular frameworks. The phenyl and amino substituents provide handles for further functionalization, allowing for the extension of the molecular structure in multiple dimensions. This makes it a valuable precursor in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The ability to introduce various substituents onto the phenyl ring or to derivatize the amino group opens up a vast chemical space for exploration.

Applications as a Reagent or Catalyst in Organic Transformations

The unique electronic and structural properties of this compound also allow it to function as a reagent or, with suitable modification, as a catalyst in a variety of organic reactions.

Participation in C-N Bond Forming Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, crucial for the preparation of a vast number of pharmaceuticals, agrochemicals, and materials. tcichemicals.com Amidine derivatives, including this compound, can participate in such reactions. For example, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines. researchgate.net The amino group of this compound could potentially act as the amine component in such cross-coupling reactions, allowing for its linkage to various aryl or heteroaryl scaffolds.

Furthermore, the amidine moiety itself can be constructed through C-N bond forming reactions, for instance, from nitriles. mdpi.comgoogle.com Conversely, the amidine group can direct C-H activation/amination reactions at other positions on the molecule, facilitating the introduction of new nitrogen-containing functional groups.

Asymmetric Catalysis

While this compound itself is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis. The development of chiral ligands is paramount for the enantioselective synthesis of molecules, a critical aspect of modern drug discovery. nih.gov Chiral bis(amidine) ligands have been successfully employed as organocatalysts in enantioselective transformations, such as the alkylation of nitroalkanes. vanderbilt.edu By incorporating a chiral backbone or a chiral substituent, this compound could be transformed into a novel chiral ligand.

The two nitrogen atoms of the amidine group can coordinate to a metal center, and the stereochemical environment created by the chiral ligand would then direct the outcome of the catalyzed reaction. Chiral Zn(II)-bisamidine complexes, for instance, have been investigated as combined Lewis-Brønsted acid catalysts for asymmetric Mukaiyama aldol (B89426) reactions. researchgate.net The development of chiral guanidine (B92328) derivatives, which are structurally related to amidines, has also been a very active area in asymmetric catalysis. rsc.org

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound make it a potential candidate for inclusion in MCRs. For example, its amino group could react with a carbonyl compound to form an imine in situ, which could then be trapped by another component in a sequential reaction. While direct examples involving this specific compound are not prevalent, the general reactivity of amines and amidines suggests its potential utility in this area.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Efficient Synthetic Routes

Traditional methods for amidine synthesis can often involve harsh reagents and generate significant waste. The future direction for the synthesis of N-amino-N'-phenylbenzenecarboximidamide is rooted in green chemistry principles, aiming for higher efficiency, reduced environmental impact, and improved safety.

Key research areas include:

Catalytic Approaches: Moving away from stoichiometric activating agents is a primary goal. ucl.ac.uk Research into both heterogeneous and homogeneous catalytic systems can offer pathways that are more atom-economical. bohrium.com For instance, developing catalytic methods that utilize benign small molecules like water as byproducts represents a significant step forward. bohrium.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. Utilizing enzymes such as lipase B from Candida antarctica could enable the synthesis of amidine precursors under mild conditions, often without the need for extensive purification steps. nih.gov

Solvent-Free and Alternative Solvent Methods: The use of hazardous solvents is a major drawback of many chemical processes. Future syntheses could explore solvent-free "dry media" reactions, potentially catalyzed by simple, readily available compounds like boric acid. researchgate.net Additionally, the adoption of sustainable solvents, such as 2-MeTHF or cyclopentyl methyl ether (CPME), could drastically reduce the environmental footprint of the synthesis. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Amidine Synthesis

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Stoichiometric (e.g., carbodiimides, T3P) ucl.ac.uk | Catalytic (e.g., metal-based, enzymatic) bohrium.comnih.gov |

| Solvents | Conventional organic solvents (e.g., DCM, DMF) | Green solvents (e.g., 2-MeTHF, CPME), or solvent-free conditions researchgate.netrsc.org |

| Byproducts | High molecular weight waste ucl.ac.uk | Benign molecules (e.g., H₂O) |

| Conditions | Often harsh (high temperatures, strong bases) | Mild (room temperature, neutral pH) |

| Atom Economy | Generally low | High |

Exploration of Undiscovered Reactivity Patterns

The unique structure of this compound, featuring an asymmetrically disubstituted hydrazine-like moiety, suggests a rich and largely unexplored reactivity profile. Future research should focus on leveraging the nucleophilic character of the terminal amino group and the inherent reactivity of the amidine core. researchgate.net

Potential areas for investigation include:

Acylation and Related Reactions: The terminal amino group is a prime target for acylation, allowing for the introduction of a wide variety of functional groups and the synthesis of novel derivatives. researchgate.net

Michael Additions: Investigating the behavior of the amino group as a nucleophile in Michael addition reactions could open pathways to complex, multifunctional molecules. researchgate.net

Hydrazone Formation: The reaction of the amino group with aldehydes and ketones could yield a new class of hydrazone-amidine hybrid molecules, which may possess interesting chemical and electronic properties. researchgate.net

Cyclization Reactions: The strategic placement of functional groups could enable intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems derived from the benzamidine (B55565) scaffold.

Refinement of Advanced Spectroscopic and Computational Characterization Techniques

Accurate characterization is fundamental to understanding the structure, properties, and reactivity of this compound. While standard techniques provide basic information, future research should focus on applying and refining more advanced methods for a deeper understanding.

Spectroscopic Analysis: A combination of FT-IR, Raman, and NMR spectroscopy will continue to be crucial. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of proton and carbon signals, which is especially important for a molecule with multiple nitrogen environments. The characteristic infrared bands for amide-like structures (Amide I, II, and III) can be analyzed in detail to understand bonding and intermolecular interactions. researchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for predicting molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Future work should involve using advanced basis sets (e.g., 6-311++G(d,p)) to create highly accurate models of this compound. researchgate.netresearchgate.net These computational studies can help interpret experimental spectra, predict reactivity, and understand intermolecular interactions like hydrogen bonding. researchgate.netnih.gov Comparing calculated data with experimental results allows for a continuous refinement of the theoretical models. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region/Shift | Predicted Assignment |

|---|---|---|

| FT-IR | ~3400-3200 cm⁻¹ | N-H stretching (amino and amidine groups) |

| ~1650-1600 cm⁻¹ | C=N stretching | |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretching | |

| ¹H NMR | 7.0-8.0 ppm | Aromatic protons (Ar-H) |

| 5.0-6.5 ppm | Amine and Amidine protons (N-H) | |

| ¹³C NMR | ~160 ppm | Imidamide carbon (N-C=N) |

| 120-150 ppm | Aromatic carbons |

Design and Synthesis of Novel Coordination Architectures with Amidines

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. The amidine and amino groups can act as donor sites, allowing for the formation of stable complexes with a variety of metal ions.

Future research in this area should focus on:

Synthesis of Metal Complexes: Exploring the coordination of this ligand with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) could lead to new materials with interesting magnetic, electronic, or catalytic properties. uobaghdad.edu.iqbiointerfaceresearch.com The ligand could potentially act as a bidentate or even a bridging ligand, leading to diverse coordination architectures. researchgate.netuctm.edu

Bioinorganic Applications: Amino acid-derived ligands have been successfully used to create metal complexes with biological activity. nih.gov Given its structure, complexes of this compound could be designed and screened for antimicrobial or enzymatic inhibitory properties. nih.gov

Structural Characterization: The resulting metal complexes will require thorough characterization using techniques such as X-ray crystallography to determine their precise three-dimensional structures and coordination geometries.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. Applying these technologies to the synthesis of this compound and its derivatives is a key future direction.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, fewer side products, and improved safety, especially for reactions that are highly exothermic or involve unstable intermediates. thieme-connect.de Adapting synthetic routes for this compound to a flow-based system could enable more efficient and scalable production.

Automated Synthesis: The use of automated synthesis platforms, such as the ChemKonzert® system, can accelerate the discovery of new derivatives. nih.gov By automating the reaction, purification, and analysis steps, researchers can rapidly create libraries of related compounds. This high-throughput approach would be invaluable for exploring the structure-activity relationships of this compound derivatives in various applications, from materials science to medicinal chemistry. nih.gov

Q & A

Q. Basic

- ¹³C and ¹H NMR : Critical for identifying unexpected chlorination sites (e.g., aromatic rings vs. formamide carbon) .

- IR spectroscopy : Detects functional groups (e.g., amide bands).

- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N ratios .

What strategies mitigate undesired aromatic ring chlorination during synthesis of intermediates?

Advanced

Radical chlorination using sulfuryl chloride in thionyl chloride may lead to aromatic ring chlorination. Mitigation strategies:

- Temperature control : Lower temperatures reduce radical reactivity.

- Solvent optimization : Thionyl chloride’s dehydrating role can be adjusted to limit side reactions.

- In-situ monitoring : Real-time NMR tracks chlorination sites to halt reactions early .

How should researchers handle unstable intermediates like [(4-chlorophenyl)(phenylimino)methyl]carbonimidic dichloride?

Advanced

This dichloride decomposes rapidly; thus:

- Direct use in subsequent steps : Avoid purification; crude product quality suffices for nucleophilic substitutions .

- Low-temperature storage : Minimizes degradation.

- Rapid characterization : Prioritize quick ¹H NMR analysis post-synthesis .

Are there alternative methods for amide bond formation in related carboximidamide derivatives?

Q. Advanced

- Boric acid-catalyzed amidation : Efficient for acid-amine coupling without hazardous reagents (e.g., thionyl chloride) .

- Carbodiimide derivatives : Enhance reaction rates in moisture-sensitive conditions .

What role does this compound play in heterocyclic compound synthesis?

Advanced

It serves as a precursor for condensed heterocycles via reactions with:

- Nucleophiles (e.g., secondary amines, thiols): Forms imidoyl isothiocyanates for cyclization .

- Electrophilic reagents : Enables ring closure to generate benzimidazoles or triazoles .

How can conflicting NMR data on reaction byproducts be resolved?

Q. Advanced